An In-depth Technical Guide on the Synthesis and Characterization of 5-Chloro-3-methyl-4-nitro-1,2-oxazole
An In-depth Technical Guide on the Synthesis and Characterization of 5-Chloro-3-methyl-4-nitro-1,2-oxazole
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It delineates a logical and efficient multi-step synthesis, commencing from readily available starting materials. Furthermore, this guide presents a thorough in-silico characterization, predicting the spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and purity assessment of the target compound. The methodologies and data herein are designed to be a valuable resource for the synthesis and exploration of novel isoxazole-based compounds in medicinal chemistry.
Introduction: The Significance of Substituted Isoxazoles
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the isoxazole nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a nitro group, for instance, is a common strategy in the design of antimicrobial and antiparasitic drugs.[1] Concurrently, the incorporation of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule. The target compound, 5-Chloro-3-methyl-4-nitro-1,2-oxazole, combines these features, making it a promising building block for the development of novel pharmaceutical candidates. This guide provides a detailed roadmap for its synthesis and comprehensive characterization.
Proposed Synthetic Pathway
A plausible and efficient two-step synthetic route to 5-Chloro-3-methyl-4-nitro-1,2-oxazole is proposed, starting from the commercially available 3-methyl-isoxazol-5(4H)-one. The synthesis involves an initial chlorination to form the 5-chloro-3-methylisoxazole intermediate, followed by a regioselective nitration at the C4 position.
Caption: Proposed two-step synthesis of 5-Chloro-3-methyl-4-nitro-1,2-oxazole.
Step 1: Synthesis of 5-Chloro-3-methylisoxazole
The initial step involves the conversion of 3-methyl-isoxazol-5(4H)-one to 5-chloro-3-methylisoxazole. This transformation can be effectively achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent.[2] The reaction proceeds via the formation of a reactive intermediate which is then displaced by a chloride ion.
Experimental Protocol:
-
To a suspension of 3-methyl-isoxazol-5(4H)-one (1.0 eq.) in phosphorus oxychloride (4.0 mL per 3 mmol of starting material), add triethylamine (0.83 eq.) dropwise at 0 °C with stirring.[2]
-
Heat the reaction mixture to 75 °C and maintain for 12 hours.[2]
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (petroleum ether-ethyl acetate, 10:1) to yield 5-chloro-3-methylisoxazole.[2]
Step 2: Synthesis of 5-Chloro-3-methyl-4-nitro-1,2-oxazole
The second step is the regioselective nitration of 5-chloro-3-methylisoxazole at the C4 position. The electron-donating effect of the methyl group at C3 and the directing effect of the isoxazole ring favor electrophilic substitution at the C4 position. A standard nitrating mixture of nitric acid and sulfuric acid is proposed for this transformation.[3][4]
Experimental Protocol:
-
To a stirred solution of 5-chloro-3-methylisoxazole (1.0 eq.) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
-
Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature between 0-5 °C.[5]
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain 5-Chloro-3-methyl-4-nitro-1,2-oxazole.
In-depth Characterization
A comprehensive characterization of the synthesized 5-Chloro-3-methyl-4-nitro-1,2-oxazole is crucial to confirm its structure and assess its purity. The following sections detail the predicted spectroscopic data based on the analysis of its structure and comparison with analogous compounds.[6][7][8]
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 - 2.8 | Singlet | 3H | -CH₃ |
Justification: The methyl group at the C3 position is the only proton-containing substituent. Its chemical shift is influenced by the isoxazole ring.
Predicted ¹³C NMR Data:
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C3 |
| ~ 120 - 125 | C4 |
| ~ 155 - 160 | C5 |
| ~ 10 - 15 | -CH₃ |
Justification: The chemical shifts are predicted based on known data for substituted isoxazoles.[6][7] The C3 and C5 carbons are deshielded due to their proximity to the heteroatoms. The C4 carbon, bearing the nitro group, will also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitro group and the isoxazole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1550 - 1475 | Strong | Asymmetric NO₂ stretch[9][10][11] |
| ~ 1360 - 1290 | Strong | Symmetric NO₂ stretch[9][10][11] |
| ~ 1600 - 1450 | Medium | C=N and C=C stretching (isoxazole ring) |
| ~ 1250 - 1020 | Medium | C-O stretching (isoxazole ring) |
| ~ 800 - 700 | Medium | C-Cl stretch |
Justification: The strong absorptions for the nitro group are highly characteristic. The isoxazole ring vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| [M]+• | Molecular ion peak |
| [M-NO₂]+ | Loss of the nitro group |
| [M-Cl]+ | Loss of the chlorine atom |
| [M-CH₃CN]+• | Characteristic isoxazole ring fragmentation[12][13] |
Justification: The molecular ion peak will confirm the molecular formula. The fragmentation pattern will be indicative of the isoxazole core and the substituents, with the loss of the nitro and chloro groups being prominent fragmentation pathways.[12]
Conclusion
This technical guide outlines a robust and logical synthetic strategy for the preparation of 5-Chloro-3-methyl-4-nitro-1,2-oxazole. The detailed experimental protocols and predicted comprehensive characterization data provide a solid foundation for researchers to synthesize and unambiguously identify this novel compound. The availability of this guide is anticipated to facilitate further exploration of the potential of this and related substituted isoxazoles in the field of drug discovery and development.
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